molecular formula C20H14Br2O2S B2375930 (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS No. 80655-81-8

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B2375930
CAS No.: 80655-81-8
M. Wt: 478.2
InChI Key: DVDUNMVOMYBURN-UHFFFAOYSA-N
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Description

®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two bromine atoms and two naphthol units, making it a valuable reagent in asymmetric synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6,6’ positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent bi-naphthol compound.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the parent bi-naphthol compound.

Scientific Research Applications

®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research into its potential therapeutic applications includes its use as a building block for drug development.

    Industry: It is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal ions to form complexes that facilitate asymmetric catalysis. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, influencing the outcome of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bi-2-naphthol: The parent compound without bromine atoms.

    6,6’-Dichloro-1,1’-bi-2-naphthol: A similar compound with chlorine atoms instead of bromine.

    6,6’-Difluoro-1,1’-bi-2-naphthol: A fluorinated analog.

Uniqueness

®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature and ability to form stable complexes with metal ions make it particularly valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORIFUHRGQKYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927367
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-00-7, 80655-81-8, 65283-60-5
Record name 13185-00-7
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Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol
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Record name (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol
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Record name (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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